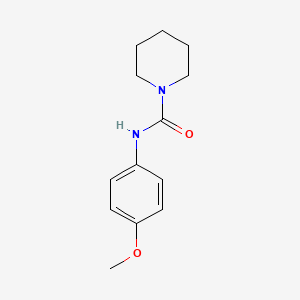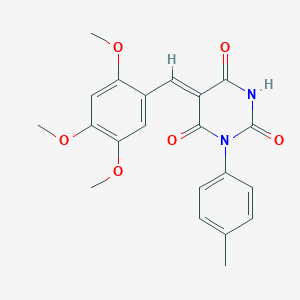![molecular formula C18H20N4O3 B4766548 N-(2-nitrophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4766548.png)
N-(2-nitrophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
Descripción general
Descripción
N-(2-nitrophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, commonly known as NPC-15437, is a small molecule inhibitor that has received significant attention for its potential therapeutic applications. NPC-15437 was first synthesized in 2002 and has since been extensively studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
NPC-15437 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, NPC-15437 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation, NPC-15437 has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, NPC-15437 has been shown to improve cognitive function and reduce neuroinflammation.
Mecanismo De Acción
The mechanism of action for NPC-15437 involves the inhibition of specific enzymes and signaling pathways that are involved in various physiological processes. NPC-15437 has been shown to inhibit the activity of protein kinases such as JAK3 and Aurora A, which are involved in cell growth and proliferation. NPC-15437 has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPC-15437 are diverse and depend on the specific disease or condition being studied. In cancer, NPC-15437 has been shown to induce apoptosis and inhibit angiogenesis, thereby reducing tumor growth and metastasis. In inflammation, NPC-15437 has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, NPC-15437 has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NPC-15437 is its specificity for certain enzymes and signaling pathways, which makes it a potentially effective therapeutic agent for various diseases. However, one of the limitations of NPC-15437 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, NPC-15437 has not yet been extensively studied for its potential toxicity and side effects, which will need to be addressed in future research.
Direcciones Futuras
There are several future directions for research on NPC-15437. One potential direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method for NPC-15437 to improve its yield and purity. Additionally, future research should focus on addressing the potential toxicity and side effects of NPC-15437, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, further research is needed to identify potential drug targets and signaling pathways that can be targeted by NPC-15437.
Propiedades
IUPAC Name |
1-(2-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(20-16-5-1-2-6-17(16)22(24)25)19-15-9-7-14(8-10-15)13-21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPFIUWGLAHCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenoxy)methyl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B4766480.png)
![1'-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1,4'-bipiperidine](/img/structure/B4766487.png)
![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)
![N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4766503.png)
![1-(2,5-dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4766505.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]pentanamide](/img/structure/B4766519.png)
![cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4766523.png)
![N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4766533.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4766537.png)
![4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B4766542.png)
![ethyl 4-[(3,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4766550.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4766575.png)